molecular formula C15H12N2O2 B11861079 Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11861079
M. Wt: 252.27 g/mol
InChI Key: IZEKSWWNDZXGBV-UHFFFAOYSA-N
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Description

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in various biologically active compounds, while the pyrrole ring is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method is the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form the quinoline ring, followed by cyclization with pyrrole-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and pyrrole N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and pyrrole derivatives .

Scientific Research Applications

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is unique due to its combined quinoline and pyrrole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 4-quinolin-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-9-16-8-11(12)14-7-6-10-4-2-3-5-13(10)17-14/h2-9,16H,1H3

InChI Key

IZEKSWWNDZXGBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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